2-Ethylfenchol chemical properties and structure
2-Ethylfenchol chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Ethylfenchol
Abstract
This technical guide provides a comprehensive analysis of 2-Ethylfenchol (CAS No. 18368-91-7), a tertiary alcohol prized in the flavor and fragrance industry for its distinctive earthy, woody, and camphoraceous aroma. This document details the molecule's structural and stereochemical intricacies, its core physicochemical properties, and a validated protocol for its synthesis via the Grignard reaction. Furthermore, a thorough examination of the spectroscopic data (IR, ¹H-NMR, ¹³C-NMR, and MS) that enables the unequivocal elucidation of its structure is presented. This guide is intended for researchers, chemists, and professionals in the fields of drug development and fragrance science, offering expert insights into the causality behind its synthesis and characterization.
Molecular Structure and Stereochemistry
2-Ethylfenchol, systematically named 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a saturated bicyclic monoterpenoid alcohol.[1][2] Its structural foundation is the fenchane skeleton, a bicyclo[2.2.1]heptane framework featuring a bridgehead methyl group (C1) and a gem-dimethyl group at the C3 position.
The parent ketone, fenchone, possesses two chiral centers (at C1 and C4), which dictates the stereochemistry of the final product. The synthesis of 2-Ethylfenchol introduces a third stereocenter at the C2 position, the site of the tertiary alcohol. The addition of the ethyl group via a Grignard reaction is subject to steric hindrance from the fenchone molecule itself. The nucleophilic attack of the ethyl group predominantly occurs from the less hindered exo face of the molecule. This stereoselective approach results in the ethyl group occupying the exo position, forcing the resulting hydroxyl group into the endo position. This specific spatial arrangement is crucial to the molecule's unique organoleptic properties.
The most common commercial form of 2-Ethylfenchol is a specific stereoisomer, as indicated by its SMILES notation: CCC1(O)C(C)(C)[C@@H]2CC[C@@]1(C)C2.[3]
Physicochemical and Organoleptic Properties
2-Ethylfenchol is a colorless to pale yellow viscous liquid under standard conditions.[4][5] Its most notable characteristic is its powerful and diffusive odor, which is described as earthy, woody, and reminiscent of damp soil, with undertones of patchouli and oakmoss.[4][6] This unique scent profile makes it a valuable component in oriental and woody fragrance compositions.[7] The taste is characterized as having notes of root vegetables, mushroom, and tea.[4]
Table 1: Core Physicochemical Properties of 2-Ethylfenchol
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | [1][8] |
| Synonyms | Ethyl Fenchol, Terrasol, 2-Ethyl-1,3,3-trimethyl-2-norbornanol | [1][6] |
| CAS Number | 18368-91-7 | [4][5] |
| Molecular Formula | C₁₂H₂₂O | [3][5] |
| Molecular Weight | 182.30 g/mol | [3][5] |
| Appearance | Colorless to pale yellow clear/viscous liquid | [4][5] |
| Odor Profile | Earthy, woody, damp-soil, patchouli, camphoraceous | [1][4][6] |
| Boiling Point | 105 °C at 15 mmHg | [1][3][9] |
| Density | 0.956 g/mL at 25 °C | [1][3][9] |
| Refractive Index (n²⁰/D) | 1.482 | [1][3][5] |
| Flash Point | 88 °C (192 °F) (closed cup) | [5][10] |
| Solubility | Soluble in ethanol, propylene glycol, fixed oils. Insoluble in water. | [1][2][5] |
Synthesis of 2-Ethylfenchol
Principle
The industrial synthesis of 2-Ethylfenchol is achieved through the nucleophilic addition of an organometallic reagent to the ketone functionality of fenchone. The Grignard reaction, utilizing an ethylmagnesium halide (typically bromide), is the preferred method. In this reaction, the nucleophilic carbon of the ethyl Grignard reagent attacks the electrophilic carbonyl carbon of fenchone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.
Causality Behind Experimental Choices
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Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, such as water.[2] The presence of moisture would quench the reagent, converting it to ethane and rendering it inactive for the desired C-C bond formation. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are effective at solvating the magnesium complex (the Schlenk equilibrium) and are non-protic. THF is often preferred due to its higher boiling point and better solvating ability.
-
Reaction Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[5] The reaction is typically initiated at room temperature and then cooled with an ice bath to maintain control, preventing side reactions and ensuring safety.
-
Aqueous Workup: A mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is used to quench the reaction and protonate the magnesium alkoxide intermediate.[5] Using a stronger acid could promote dehydration of the tertiary alcohol, an undesirable side reaction.
Detailed Experimental Protocol
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Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon gas.
-
Grignard Reagent Preparation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of bromoethane (1.05 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and maintained at a gentle reflux until all the magnesium has been consumed.
-
Addition of Fenchone: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Add a solution of (-)-fenchone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
Workup: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Final Purification: The crude 2-Ethylfenchol can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Structural Elucidation by Spectroscopic Methods
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the conversion of the ketone to a tertiary alcohol.
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Key Feature: The most significant change from the starting material (fenchone) is the disappearance of the strong C=O stretching absorption around 1745 cm⁻¹ and the appearance of a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹. This broadness is characteristic of the hydrogen-bonded hydroxyl group.
-
Other Expected Absorptions:
-
C-H Stretching: Strong absorptions between 2850-2960 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic system and ethyl group.
-
C-O Stretching: A band in the 1050-1150 cm⁻¹ region, indicative of a tertiary alcohol C-O bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum would show several key features:
-
Ethyl Group: A quartet signal (integration 2H) around 1.5-1.7 ppm for the -CH₂- group, coupled to the adjacent methyl protons, and a triplet signal (integration 3H) around 0.8-1.0 ppm for the -CH₃ group.
-
Methyl Groups: Three distinct singlet signals (integration 3H each) for the three methyl groups on the bicyclic frame (C1-Me, and the two C3-Me), likely in the 0.9-1.2 ppm range.
-
Bicyclic Protons: A series of complex, overlapping multiplets between 1.2-2.2 ppm for the seven protons on the bicyclic skeleton.
-
Hydroxyl Proton: A broad singlet (integration 1H) for the O-H proton, the chemical shift of which is variable and depends on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton and the presence of the hydroxyl group.
-
Key Feature: The most telling signal is the disappearance of the fenchone carbonyl carbon peak (around 220 ppm) and the appearance of a new quaternary carbon signal around 75-85 ppm, corresponding to the C2 carbon bearing the hydroxyl and ethyl groups.
-
Other Expected Signals:
-
Ethyl Group: Two signals, one around 30-35 ppm (-CH₂-) and another around 8-10 ppm (-CH₃).
-
Bicyclic Carbons: Approximately nine other distinct signals corresponding to the remaining carbons of the fenchol skeleton, including the three methyl carbons and the six carbons of the bicyclic rings.
-
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and key fragmentation patterns characteristic of a tertiary alcohol.
-
Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of C₁₂H₂₂O. This peak may be weak due to the instability of tertiary alcohols under EI conditions.
-
Key Fragmentations:
-
Loss of Water [M-18]⁺: A prominent peak at m/z = 164, resulting from the dehydration of the alcohol. This is a very common fragmentation pathway for alcohols.
-
Loss of Ethyl Group [M-29]⁺: A significant peak at m/z = 153, corresponding to the loss of the ethyl radical (•C₂H₅).
-
Base Peak: The base peak (most intense) could arise from further fragmentation of the [M-29]⁺ ion or other pathways. A common fragment for fenchol-type structures is often seen at m/z = 81.
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Applications in Industry
The primary application of 2-Ethylfenchol is as a high-impact aroma chemical in the flavor and fragrance industry.[1][11] Its powerful and highly diffusive earthy, damp-soil, and patchouli-like notes provide naturalness and depth to fragrance accords.[4][6] It is particularly effective in enhancing woody and oriental compositions and can be used to add earthy notes to pepper flavors or naturalness to lime flavors.[4] In perfumery, it is used in trace amounts (typically less than 1%) to ground fragrance compositions and add a realistic, natural body.[6]
Safety and Handling
2-Ethylfenchol is classified as a combustible liquid.[9] Standard safe handling procedures for chemicals should be followed.
-
Storage: Store in a well-ventilated place, away from heat, sparks, and open flames. Keep containers tightly closed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[4]
-
Hazards: May cause skin and eye irritation.[5]
Conclusion
2-Ethylfenchol is a structurally complex and olfactorily potent molecule with significant value in the fragrance and flavor sector. Its synthesis via the stereoselective Grignard addition to fenchone is a classic example of targeted organic synthesis to achieve a specific stereoisomer. The structural integrity of the final product is unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, each providing complementary and definitive evidence of its tertiary alcohol nature and bicyclic framework. This guide provides the foundational technical knowledge for the synthesis, characterization, and application of this important aroma chemical.
References
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MySkinRecipes. (n.d.). 2‑Ethyl Fenchol (Terrasol) – Earthy Woody. Retrieved from [Link]
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Perflavory. (n.d.). 2-ethyl fenchol, 18368-91-7. Retrieved from [Link]
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Triveni Chemicals. (n.d.). 2-Ethyl Fenchol (18368-91-7) (C12H22O). Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol. Retrieved from [Link]
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precisionFDA. (n.d.). 2-ETHYL FENCHOL. Retrieved from [Link]
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YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). 2-Ethylfenchol, >=97%, FCC. Retrieved from [Link]
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Ventos. (n.d.). 2-ETHYLFENCHOL. Retrieved from [Link]
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A.M. Inter-trade Co., Ltd. (n.d.). 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter. Retrieved from [Link]
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